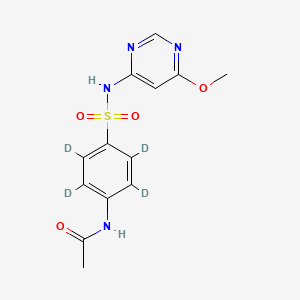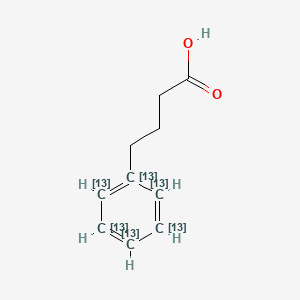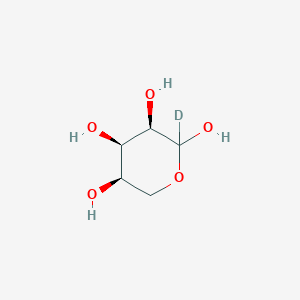![molecular formula C4H8O4 B584011 D-[4-13C]Threose CAS No. 90913-09-0](/img/structure/B584011.png)
D-[4-13C]Threose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“D-[4-13C]Threose” is a variant of Threose, a four-carbon monosaccharide with the molecular formula C4H8O4 . It has a terminal aldehyde group rather than a ketone in its linear chain, and so is considered part of the aldose family of monosaccharides . The “D-[4-13C]Threose” variant has a non-standard isotope .
Synthesis Analysis
The synthesis of D-Threose involves various chemical processes. For instance, the chemical synthesis of α-L-threofuranosyl cytidine nucleoside triphosphate (tCTP) carrying either a benzyl or phenylpropyl side chain at the pyrimidine C-5 position has been described .
Molecular Structure Analysis
The molecular formula of D-[4-13C]Threose is C3 13CH8O4 . It has an average mass of 121.097 Da and a mono-isotopic mass of 121.045616 Da . It has two of three defined stereocenters .
Chemical Reactions Analysis
When D-Threose is reduced, a symmetry element is introduced (both ends of the molecule become CH2OH). The presence of a symmetry element means the reduced molecule is not chiral, but meso .
Physical And Chemical Properties Analysis
D-[4-13C]Threose has a density of 1.7±0.1 g/cm3, a molar refractivity of 24.8±0.3 cm3, and a molar volume of 70.7±3.0 cm3 . Its surface tension is 70.5±3.0 dyne/cm, and its polarizability is 9.8±0.5 x 10^-24 cm3 .
Wissenschaftliche Forschungsanwendungen
Enhancing Nucleic Acid Aptamers
One of the notable applications of D-[4-13C]Threose is in the enhancement of nucleic acid aptamers. Researchers have developed chemical strategies that integrate amino acid residues into genetic polymers, particularly those residues that are prevalent on the paratope surface of antibodies . This approach aims to improve the binding properties of nucleic acid aptamers, which are synthetic molecules that can bind to specific targets, such as proteins or other molecules. The incorporation of D-[4-13C]Threose into these aptamers can potentially increase their binding affinity and specificity, making them more effective for clinical applications.
Biomedical Applications: In Vitro and In Vivo Delivery
D-[4-13C]Threose has been studied for its potential in biomedical applications, specifically regarding its cellular uptake, tissue penetration, biodistribution, and biosafety . These properties are crucial for the delivery of therapeutic agents, as they determine the efficiency and effectiveness of the treatment. The ability of D-[4-13C]Threose to penetrate tissues and distribute within the body while being safe for use opens up possibilities for its use in targeted drug delivery and personalized medicine.
Expanding the Chemical Space of Genetic Polymers
The modification of genetic polymers with D-[4-13C]Threose expands the chemical space of evolvable non-natural genetic polymers . This expansion allows for the creation of new polymers with unique properties that can be tailored for specific functions. It offers a pathway for the development of biologically stable TNA aptamers that can be used in various clinical applications, potentially improving the quality and efficacy of treatments.
Kinetic Enhancements in Polymerase Reactions
D-[4-13C]Threose has been shown to enhance the kinetics of polymerase reactions . Kinetic measurements indicate that engineered versions of TNA aptamers carrying modifications with D-[4-13C]Threose exhibit faster on-rates and tighter binding affinity constants. This improvement in kinetics can be highly beneficial in applications where rapid and strong binding of nucleic acids is required, such as in diagnostic assays or molecular biology research.
Antibody Mimicry for Targeted Therapeutics
The ability of D-[4-13C]Threose-modified nucleic acids to mimic the binding sites of antibodies provides a promising route for the development of targeted therapeutics . By emulating the aromatic side chains found on the paratope surface of antibodies, these modified nucleic acids can achieve high specificity and affinity for their targets, which is essential for the development of precision medicines.
Functional Density Improvement of Genetic Materials
D-[4-13C]Threose contributes to increasing the functional density of genetic materials . This increase allows for a higher degree of functionality within a given genetic sequence, which can enhance the overall performance of genetic polymers in various applications, including gene therapy, molecular diagnostics, and synthetic biology.
Clinical Applications: TNA Aptamers
The chemical synthesis of α-L-threofuranosyl cytidine nucleoside triphosphate (tCTP) with D-[4-13C]Threose has led to the production of TNA aptamers with improved binding properties . These aptamers have potential clinical applications, as they can be designed to interact with specific biological targets, offering a path for the development of new therapeutic agents.
Molecular Tools in Biomedical Research
D-[4-13C]Threose is being explored as a novel molecular tool in biomedical research due to its unique properties . Its ability to be incorporated into nucleic acids and other biomolecules makes it a valuable asset in the study of cellular processes, the development of diagnostic tools, and the creation of new therapeutic strategies.
Safety and Hazards
Wirkmechanismus
Target of Action
D-[4-13C]Threose is a naturally occurring carbohydrate
Mode of Action
It is known that D-threose is a diastereomer of both D-erythrose and L-erythrose
Biochemical Pathways
D-threose is involved in various biochemical pathways . More research is needed to fully understand the biochemical pathways influenced by this compound.
Result of Action
It is known that D-threose can rotate a beam of plane-polarized light
Eigenschaften
IUPAC Name |
(3S,4R)-(513C)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-FKHXTLJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@H]([C@@H](C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[4-13C]Threose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/no-structure.png)

![D-[3-13C]Ribose](/img/structure/B583934.png)

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)


![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)

